5-amino-3-[(Z)-1-cyano-2-(2,5-dimethoxyphenyl)ethenyl]-1-phenylpyrazole-4-carbonitrile
Overview
Description
5-amino-3-[(Z)-1-cyano-2-(2,5-dimethoxyphenyl)ethenyl]-1-phenylpyrazole-4-carbonitrile is a complex organic compound belonging to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-3-[(Z)-1-cyano-2-(2,5-dimethoxyphenyl)ethenyl]-1-phenylpyrazole-4-carbonitrile typically involves multi-step organic reactions. One common method includes the condensation of 1,3-diphenyl-5-amino-pyrazole with appropriate aldehydes or ketones under acidic or basic conditions. The reaction is often catalyzed by p-toluenesulfonic acid (p-TSA) in water, yielding the desired pyrazole derivatives with good efficiency .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
5-amino-3-[(Z)-1-cyano-2-(2,5-dimethoxyphenyl)ethenyl]-1-phenylpyrazole-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano and amino groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
5-amino-3-[(Z)-1-cyano-2-(2,5-dimethoxyphenyl)ethenyl]-1-phenylpyrazole-4-carbonitrile has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 5-amino-3-[(Z)-1-cyano-2-(2,5-dimethoxyphenyl)ethenyl]-1-phenylpyrazole-4-carbonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
5-amino-1-phenylpyrazole-4-carbonitrile: A simpler analog with similar reactivity but lacking the additional functional groups.
3,5-diamino-1-phenylpyrazole-4-carbonitrile: Contains an additional amino group, which may alter its chemical properties and reactivity.
Uniqueness
5-amino-3-[(Z)-1-cyano-2-(2,5-dimethoxyphenyl)ethenyl]-1-phenylpyrazole-4-carbonitrile is unique due to its combination of functional groups, which provide a versatile platform for further chemical modifications. This makes it particularly valuable in the synthesis of complex organic molecules and in the development of new materials and pharmaceuticals .
Properties
IUPAC Name |
5-amino-3-[(Z)-1-cyano-2-(2,5-dimethoxyphenyl)ethenyl]-1-phenylpyrazole-4-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N5O2/c1-27-17-8-9-19(28-2)14(11-17)10-15(12-22)20-18(13-23)21(24)26(25-20)16-6-4-3-5-7-16/h3-11H,24H2,1-2H3/b15-10+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJQLWIBORKZGII-XNTDXEJSSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C=C(C#N)C2=NN(C(=C2C#N)N)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)OC)/C=C(\C#N)/C2=NN(C(=C2C#N)N)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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